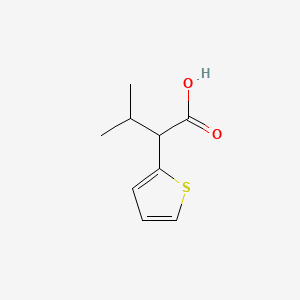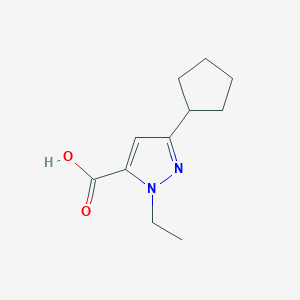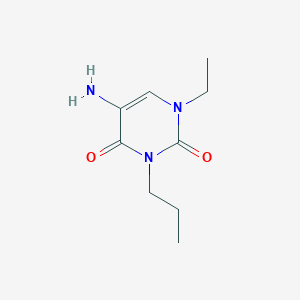
5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: is a heterocyclic compound with a pyrimidine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. The Biginelli reaction is a common method used for the synthesis of such tetrahydropyrimidines .
Industrial Production Methods: the Biginelli reaction, due to its simplicity and efficiency, is likely to be adapted for large-scale synthesis with appropriate modifications to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified amino groups.
Reduction: Reduced derivatives with altered carbonyl groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its potential as a ligand in coordination chemistry .
Biology
Medicine
Industry
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1-(3-ethoxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-Amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness: : 5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and propyl groups provides distinct steric and electronic properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
5-amino-1-ethyl-3-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-12-8(13)7(10)6-11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 |
Clave InChI |
PBECMOPTPDQBRB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C(=CN(C1=O)CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


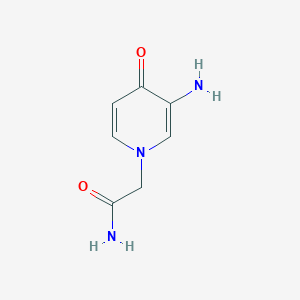
![2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13301562.png)
![1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13301568.png)

![5-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301578.png)
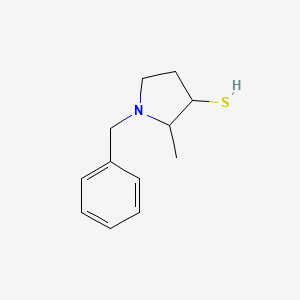
![2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol](/img/structure/B13301601.png)
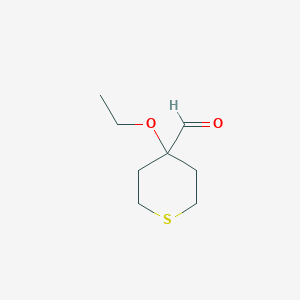
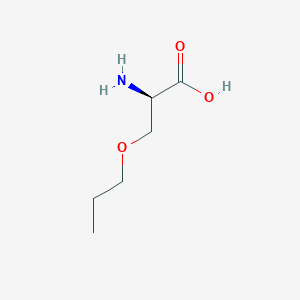
![3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13301611.png)
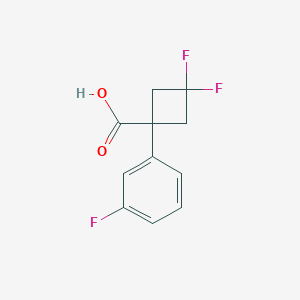
![4-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13301619.png)
